Lasiodiplodin

Overview

Description

Lasiodiplodin is a macrolide antibiotic isolated from endophytic fungi, particularly from the genus Lasiodiplodia. This compound has garnered significant attention due to its potent biological activities, including antifungal, antimycobacterial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Lasiodiplodin, a macrolide antibiotic, primarily targets phytopathogenic fungi . It has demonstrated inhibitory activity against the growth of several phytopathogenic fungi, including Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae . These fungi are responsible for various plant diseases, and their inhibition can help maintain plant health.

Mode of Action

This compound interacts with its targets by altering their colony morphology and disrupting their cell membrane integrity . This disruption leads to the efflux of the intercellular content, which could lead to the death of the fungi .

Pharmacokinetics

The optimization ofL. pseudotheobromae J-10 culture conditions has been shown to increase this compound yield , suggesting that environmental factors can influence the production and availability of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of phytopathogenic fungi growth . By disrupting the cell membrane integrity of these fungi, this compound induces their death and prevents the diseases they cause .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the production of this compound can be increased by optimizing the culture conditions of L. pseudotheobromae J-10 . Furthermore, this compound and its analogues are often produced as a response against biotic and abiotic factors, revealing their roles in signaling and defense mechanisms .

Biochemical Analysis

Biochemical Properties

Lasiodiplodin interacts with various enzymes, proteins, and other biomolecules, playing different roles in biochemical reactions . It is often produced as a response against biotic and abiotic factors, revealing its role in signaling and defense mechanisms . This compound analogues have shown a wide range of biological activities, such as in vitro potato micro-tuber-inducing, mineralocorticoid receptor antagonist, endosulfan biodegradation, and α-glucosidase inhibitory activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering colony morphology and disturbing cell membrane integrity . It also exhibits inhibitory activity against the growth of several phytopathogenic fungi . Moreover, it has been found to inhibit NO, IL-1β, and TNF-α production .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been reported that the optimization of culture conditions can increase this compound yield .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. M. tuberculosis-infected C57BL/6 animals treated with this compound showed a reduction in the number of acid-fast bacilli, lung pathology, leucocyte influx, and proinflammatory cytokine production in the lungs .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthetic pathways of this compound and its 5-hydroxylate derivative have been investigated by the administration of 13C-labeled acetates to Lasiodiplodia theobromae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lasiodiplodin is typically isolated from endophytic fungi such as Lasiodiplodia pseudotheobromae. The isolation process involves culturing the fungus under optimized conditions to maximize the yield of this compound. The culture conditions include specific temperature, pH, fermentation time, carbon-to-nitrogen ratio, and liquid volume . The compound is then extracted using organic solvents and purified through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the endophytic fungi under controlled conditions. The optimization of culture conditions is crucial to enhance the yield of this compound. Factors such as nutrient composition, dissolved oxygen levels, and the presence of enzyme inhibitors are adjusted to achieve maximum production .

Chemical Reactions Analysis

Types of Reactions: Lasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various this compound analogues with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Lasiodiplodin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.

Industry: this compound is explored for its potential use in developing new agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Lasiodiplodin is unique among macrolide antibiotics due to its specific biological activities and its origin from endophytic fungi. Similar compounds include:

12,14-Dibromo this compound: Exhibits strong antimicrobial activity against Fusarium oxysporum and Bacillus subtilis.

(3R),(5S)-5-Hydroxythis compound: Another analogue with distinct biological properties.

Properties

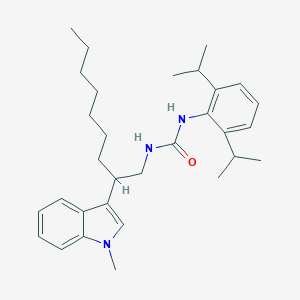

IUPAC Name |

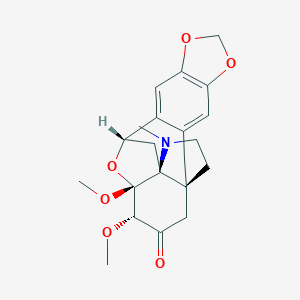

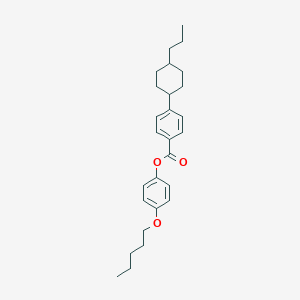

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWRDLQBKAOJNC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lasiodiplodin has been shown to inhibit ATP synthesis and electron flow from water to methylviologen in spinach thylakoids, acting as a Hill reaction inhibitor. [] This inhibition occurs at three distinct sites: CF1, the water-splitting enzyme, and the electron-transfer path between P680 and QA. [] Furthermore, this compound and its derivatives, particularly those containing a cis-enone group, exhibit potent inhibitory effects against various protein kinases. [] This inhibition stems from their ability to undergo Michael addition reactions with cysteine residues present in the kinase nucleotide binding site. [] One study identified Class IIa fructose 1,6-bisphosphate aldolase as a potential target for this compound in Mycobacterium tuberculosis. []

A: Desmethyl-lasiodiplodin, a derivative of this compound, has demonstrated anticancer effects against human breast adenocarcinoma (MCF-7) cells. [] This compound induces apoptosis in MCF-7 cells, evidenced by increased expression levels of caspase 3, c-myc, and p53. [] Additionally, desmethyl-lasiodiplodin suppresses the expression of monocyte chemotactic protein (MCP)-3, a cytokine implicated in cell survival and metastasis. []

A: While the provided texts do not explicitly state the molecular formula and weight of this compound, they describe its structure as a 12-membered resorcylic acid lactone (RAL12). [] Structural elucidation of this compound and its derivatives has been achieved through various spectroscopic techniques, including but not limited to:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) [, , , , , , ]

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]

- Electronic circular dichroism (ECD) [, ]

- Infrared Spectroscopy (IR) []

- Mass Spectrometry (MS) []

- Ultraviolet Spectroscopy (UV) []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its material compatibility, stability, and performance under various conditions is limited.

ANone: The research primarily focuses on this compound as a bioactive natural product, not as a catalyst. Therefore, information regarding its catalytic properties is not available within these papers.

A: While some studies have employed ab-initio MM2 calculations to investigate the stereoselectivity of reactions involving similar macrocyclic compounds, [] specific applications of computational chemistry and modeling techniques (simulations, calculations, QSAR models) focused on this compound are not extensively discussed in the provided research.

A: Research suggests that the presence of a resorcinol-3-OH group in this compound significantly contributes to its cytotoxic activity. [] Furthermore, the cis-enone moiety found in this compound and similar resorcylic acid lactones (RALs) plays a crucial role in their potent inhibition of protein kinases by facilitating Michael addition reactions with cysteine residues in the kinase nucleotide binding site. [] Introducing bromine substituents into the this compound structure enhances its antifungal activity against Fusarium oxysporum. [] Specifically, 12,14-dibromo-lasiodiplodin exhibits a significantly lower minimum inhibitory concentration (MIC) compared to the parent compound. []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its stability under various conditions and formulation strategies is limited.

ANone: The research on this compound and related compounds has evolved over several decades, with significant contributions from various research groups:

- Early Isolation and Structural Elucidation: this compound was first isolated and characterized from the fungus Botryodiplodia theobromae. []

- Synthetic Approaches: Several synthetic routes to this compound and its analogs have been developed, showcasing the use of various chemical transformations, including ring-closing metathesis, Stille cross-coupling, and McMurry coupling. [, , , , , , ]

- Biological Activity and Mechanism of Action: Studies have explored the biological activities of this compound and its derivatives, revealing their potential as antifungal, antitumor, anti-inflammatory, and protein kinase inhibitory agents. [, , , , , , ]

- Biosynthesis: Research has also delved into the biosynthetic pathway of this compound in fungi, elucidating the involvement of polyketide synthases and other enzymes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)